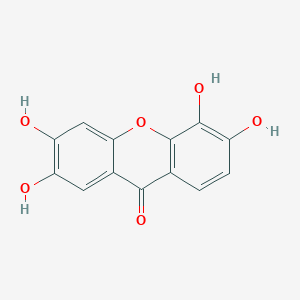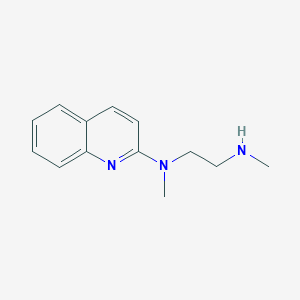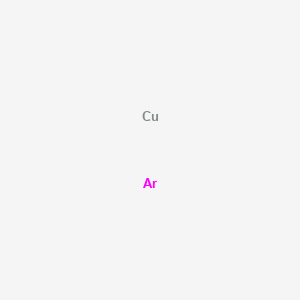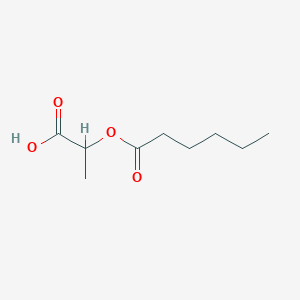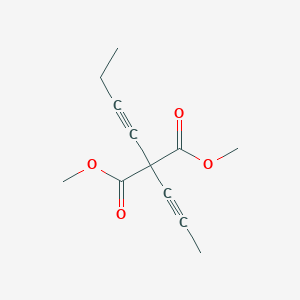
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a unique structure characterized by the presence of two alkyne groups attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the propargyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to the formation of various esters or amides.
科学的研究の応用
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: The presence of alkyne groups allows for the formation of polymers and other materials with interesting electronic and optical properties.
作用機序
The mechanism of action of Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding.
類似化合物との比較
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but with only one alkyne group.
Dimethyl 2-(but-2-yn-1-yl)malonate: Another related compound with a different alkyne substitution pattern.
Uniqueness
Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of two distinct alkyne groups, which provide additional reactivity and versatility in chemical transformations compared to similar compounds with only one alkyne group.
特性
CAS番号 |
188025-73-2 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
dimethyl 2-but-1-ynyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H14O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h5H2,1-4H3 |
InChIキー |
AMIHIGNJAWMPNU-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(C#CC)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


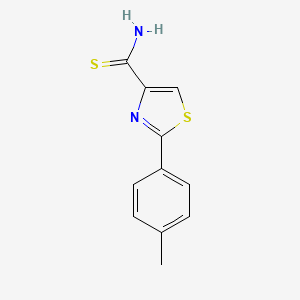
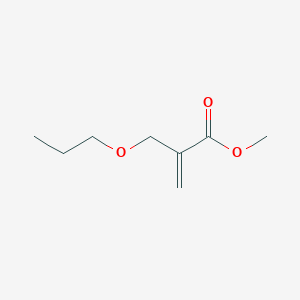
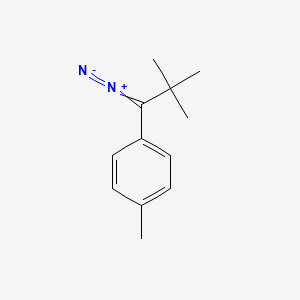
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
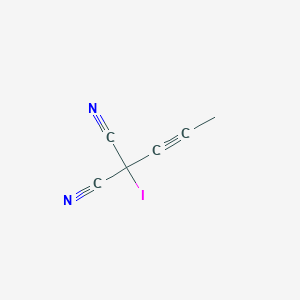

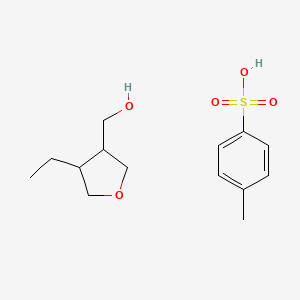
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
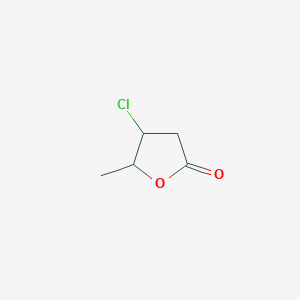
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
